4-Bromothiophene-2-sulfonylfluoride
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Overview
Description
4-Bromothiophene-2-sulfonylfluoride is an organosulfur compound with the molecular formula C4H2BrFO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromothiophene-2-sulfonylfluoride typically involves the bromination of thiophene followed by sulfonylation and fluorination. One common method is as follows:
Bromination: Thiophene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromothiophene.
Sulfonylation: The 4-bromothiophene is then treated with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group, forming 4-bromothiophene-2-sulfonyl chloride.
Fluorination: Finally, the sulfonyl chloride is reacted with a fluoride source, such as potassium fluoride (KF), to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Bromothiophene-2-sulfonylfluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products include various substituted thiophenes.
Oxidation and Reduction: Products include sulfonic acids or sulfonamides.
Coupling: Products include biaryl compounds.
Scientific Research Applications
4-Bromothiophene-2-sulfonylfluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Bromothiophene-2-sulfonylfluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorothiophene-2-sulfonylfluoride
- 4-Fluorothiophene-2-sulfonylfluoride
- 4-Methylthiophene-2-sulfonylfluoride
Uniqueness
4-Bromothiophene-2-sulfonylfluoride is unique due to the presence of the bromine atom, which can be selectively substituted, allowing for the introduction of various functional groups. This versatility makes it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
4-bromothiophene-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBISHJKDPHLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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